molecular formula C20H18FN3O2 B5671401 2-[3-(3,4-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)acetamide

2-[3-(3,4-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)acetamide

Cat. No. B5671401
M. Wt: 351.4 g/mol
InChI Key: NHOOOWAEUGZAPR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "2-[3-(3,4-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)acetamide" involves multi-step chemical reactions, often starting from basic precursors. For instance, the synthesis of dihydropyridazinone derivatives, which share structural similarities, involves reactions that yield potent inotropic effects, indicating the complexity and potential of such compounds (Robertson et al., 1986).

Molecular Structure Analysis

The molecular structure of related compounds, such as N-(4,6-Diméthylpyrid-2-yl)-2-(3-nitrophényl)acétamide, reveals a composition of two planar parts connected at an angle, demonstrating the intricate arrangements possible within this chemical family (Rodier et al., 1993).

Chemical Reactions and Properties

Chemical reactions involving similar compounds, such as N-(2,6-Dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide, include refluxing with potassium carbonate and specific phenols to achieve desired structures, showcasing the reactivity and flexibility of these molecules (Ding et al., 2006).

Physical Properties Analysis

The analysis of physical properties, such as solubility and crystallization behavior, is crucial for understanding the practical applications and handling of these compounds. For instance, the study of various crystalline forms of a thrombin inhibitor reveals absorption characteristics crucial for pharmaceutical formulations, indicating the importance of physical properties in compound development (Euler et al., 2004).

Chemical Properties Analysis

The chemical properties of these compounds, including reactivity, stability, and interaction with biological molecules, are key areas of research. Studies on thrombin inhibitors, for example, highlight the potential of specific substituents in enhancing potency and selectivity, showcasing the intricate balance of chemical properties required for therapeutic agents (Lee et al., 2007).

properties

IUPAC Name

2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c1-13-7-8-15(11-14(13)2)17-9-10-20(26)24(23-17)12-19(25)22-18-6-4-3-5-16(18)21/h3-11H,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOOOWAEUGZAPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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